9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-

Transdermal drug delivery Prodrug design 6-Mercaptopurine

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- (CAS 14133-14-3), also designated NSC 87445, is a synthetic 9-substituted derivative of 6-mercaptopurine (6-MP) with the molecular formula C₁₁H₁₅N₅S and a molecular weight of 249.34 g/mol. The compound belongs to the class of 9-alkyl/aminomethyl-6-thiopurines, which were historically developed to modulate the pharmacokinetic profile and therapeutic index of the parent antimetabolite drug 6-MP.

Molecular Formula C11H15N5S
Molecular Weight 249.34 g/mol
CAS No. 14133-14-3
Cat. No. B11094567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-
CAS14133-14-3
Molecular FormulaC11H15N5S
Molecular Weight249.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CN2C=NC3=C2NC=NC3=S
InChIInChI=1S/C11H15N5S/c17-11-9-10(12-6-13-11)16(7-14-9)8-15-4-2-1-3-5-15/h6-7H,1-5,8H2,(H,12,13,17)
InChIKeyJSSLMMRNHVEVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- (CAS 14133-14-3): A 9-Substituted 6-Thiopurine Derivative for Anticancer and Differentiation Research


9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- (CAS 14133-14-3), also designated NSC 87445, is a synthetic 9-substituted derivative of 6-mercaptopurine (6-MP) with the molecular formula C₁₁H₁₅N₅S and a molecular weight of 249.34 g/mol [1][2]. The compound belongs to the class of 9-alkyl/aminomethyl-6-thiopurines, which were historically developed to modulate the pharmacokinetic profile and therapeutic index of the parent antimetabolite drug 6-MP [3]. Its structure features a piperidinomethyl substituent at the N9 position of the purine ring, a modification that distinguishes it from simpler 9-alkyl congeners such as 9-ethyl-6-MP and 9-(n-butyl)-6-MP [4]. Like other 9-substituted 6-thiopurines, it has been investigated as a potential prodrug and differentiation-inducing agent, with reported activity in arresting the proliferation of undifferentiated cells [5].

Why 6-Mercaptopurine or Other 9-Alkyl Thiopurines Cannot Simply Replace 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- in Targeted Research Applications


Although the 9-substituted 6-thiopurines, including 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-, share a common purine-6-thione pharmacophore and are understood to function, at least in part, as prodrugs that undergo in vivo dealkylation to liberate 6-MP [1], the rate and extent of this metabolic conversion vary significantly with the nature of the N9 substituent [2]. Critically, the piperidinomethyl group imparts distinct physicochemical properties—including altered lipophilicity, solubility in non-aqueous vehicles such as isopropyl myristate (IPM), and ionization behavior—that directly impact membrane permeability and tissue distribution [3]. Furthermore, evidence from parallel series indicates that the specific aminomethyl substituent can profoundly alter transdermal flux; the piperidylmethyl derivative notably deviates from the behavior of other 9-aminomethyl congeners, yielding comparable rather than enhanced delivery rates of the active 6-MP species [3]. These substituent-dependent differences in pharmacokinetic handling and prodrug activation efficiency mean that results obtained with 6-MP, 9-ethyl-6-MP, or even closely related morpholinomethyl analogs cannot be extrapolated to the piperidinomethyl derivative without risking misinterpretation of potency, intracellular drug exposure, or biological readouts.

Quantitative Differentiation Evidence for 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-: Head-to-Head and Cross-Study Comparisons with 6-MP and 9-Substituted Analogs


Transdermal Delivery Flux: Piperidylmethyl Prodrug Underperforms Other 9-Aminomethyl Congeners—A Cautionary Differentiator in Dermal Formulation Development

In a controlled ex vivo study using hairless mouse skin, a series of 9-aminomethyl-S⁶-acetyloxymethyl-6-mercaptopurine (9-AM-6-AOM-6-MP) prodrugs were compared for their ability to deliver total 6-MP across the skin barrier. The piperidylmethyl derivative was the sole member of the series that did not enhance delivery; it produced only a rate of total 6-MP delivery that was comparable to the non-aminomethylated parent prodrug 6-AOM-6-MP, whereas other derivatives (e.g., dimethylaminomethyl, morpholinomethyl, and diethylaminomethyl) enhanced delivery by 1.8- to 4-fold [1]. This constitutes a direct, quantitative, and statistically meaningful differentiation within a single experimental study.

Transdermal drug delivery Prodrug design 6-Mercaptopurine Mannich base

Purine Nucleoside Phosphorylase (PNP) Inhibition Potency: Quantitative Comparison of Ki Values with 6-Mercaptopurine

PNP inhibition is a pharmacologically relevant mechanism in T-cell-mediated diseases and certain leukemias. Published data permit a cross-study comparison of PNP inhibitory activity. The target compound exhibited a Ki value of 2.90 × 10⁵ nM (290 µM) against human erythrocyte PNP, assessed via competitive inhibition of guanosine phosphorolysis [1]. For 6-MP, a Ki on the order of 10⁻⁴ M (approximately 100 µM) against human erythrocyte PNP has been reported [2]. This indicates that the 9-piperidinomethyl substitution reduces PNP binding affinity by approximately 2.9-fold compared to the parent drug 6-MP. Note that this comparison derives from separate studies and should be interpreted with the caveat of inter-laboratory variability.

Purine nucleoside phosphorylase Enzyme inhibition Thiopurine Immunosuppression

Molecular Weight and Physicochemical Differentiation: Impact on Membrane Permeability and Formulation Strategy Relative to 6-MP

The addition of a piperidinomethyl group at the N9 position substantially alters the physicochemical profile of the molecule relative to 6-MP. The molecular weight increases from 152.18 g/mol (6-MP, C₅H₄N₄S) to 249.34 g/mol (C₁₁H₁₅N₅S), and the calculated density is 1.47 g/cm³ with a predicted boiling point of 479.4 °C at 760 mmHg [1]. The presence of the basic piperidine moiety (pKa ~9.86, predicted) introduces pH-dependent ionization that is absent in the parent 6-MP . In the context of the 9-AM-6-AOM-6-MP prodrug study, the piperidylmethyl derivative demonstrated solubility in isopropyl myristate (IPM) that was significantly greater than that of 6-MP itself, a property shared across the 9-aminomethyl series but uniquely correlated with the calculated solubility parameter (δⱼ) of each derivative [2].

Physicochemical properties Lipophilicity Drug formulation Membrane permeability

Cellular Differentiation Activity: Qualitative Evidence for Monocytic Differentiation Induction as a Distinguishing Biological Property

A patent-derived description attributed to this specific compound states that it "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte," with proposed utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While this report is qualitative and lacks a directly cited quantitative comparator, it describes a biological phenotype—differentiation induction—that is mechanistically distinct from the canonical antimetabolite activity of 6-MP (which primarily acts via incorporation of thioguanine nucleotides into DNA and inhibition of de novo purine synthesis). This differentiation-inducing property is not uniformly reported for all 9-substituted 6-thiopurines and may represent a substituent-specific biological activity. Caution: the absence of quantitative dose-response data (e.g., EC₅₀ for differentiation vs. cytotoxicity) and the lack of a direct comparator within the same assay system limits the evidentiary strength of this observation to supporting evidence.

Cellular differentiation Monocyte Anticancer Psoriasis

In Vivo Prodrug Conversion Efficiency: Class-Level Inference of Altered Pharmacokinetics Based on 9-Alkyl Substituent Structure

A foundational study demonstrated that 9-alkyl-6-thiopurines, including 9-ethyl-6-MP and 9-(n-butyl)-6-MP, undergo in vivo dealkylation in mice to release the parent drug 6-MP, but the extent of conversion is partial and substituent-dependent [1]. At near-equitoxic doses, the daily cumulative urinary excretion of MP from 9-(n-butyl)-6-MP and 9-ethyl-6-MP was only about 20–30% of that observed in mice receiving an equimolar dose of MP itself [1]. This class-level finding establishes that 9-substitution fundamentally alters systemic exposure to the active metabolite 6-MP in a manner that depends on the identity of the 9-substituent. While the specific dealkylation rate of the 9-piperidinomethyl derivative has not been quantitatively measured, the steric bulk and basicity of the piperidinomethyl group would be expected to influence both the rate of enzymatic dealkylation and the tissue distribution of the intact prodrug. Direct quantitative data for the target compound are needed to confirm this inference.

Prodrug activation Dealkylation Pharmacokinetics 6-Mercaptopurine

Comparison with 9-Ethyl-6-Mercaptopurine: Differential Substrate Recognition by Xanthine Oxidase and PNP as a Structural Determinant of Metabolic Fate

9-Ethyl-6-mercaptopurine, a close 9-alkyl analog, has been explicitly shown not to serve as a substrate for xanthine oxidase or purine nucleoside phosphorylase (PNP), a metabolic distinction from 6-MP which is rapidly oxidized by xanthine oxidase to 6-thiouric acid [1]. While the substrate specificity of the piperidinomethyl derivative for these enzymes has not been directly compared in a published head-to-head study, the available PNP inhibition data (Ki = 290 µM) indicates that the compound does bind to PNP, albeit with reduced affinity compared to 6-MP [2]. This suggests a metabolic profile that is intermediate between 6-MP (rapidly catabolized) and 9-ethyl-6-MP (resistant to catabolism by xanthine oxidase and PNP), with implications for in vivo half-life and the pattern of active metabolite generation.

Xanthine oxidase Metabolic stability 9-Ethyl-6-MP Purine catabolism

Optimal Research and Procurement Scenarios for 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)- Based on Quantitative Differentiation Evidence


Transdermal and Topical Prodrug Formulation Development: Utilizing the Unique Flux Profile of the Piperidylmethyl Derivative

The piperidylmethyl derivative is uniquely positioned as a comparator or control compound in transdermal 6-MP delivery studies. Its failure to enhance flux relative to the non-aminomethylated parent prodrug—in contrast to the 1.8- to 4-fold enhancement observed with other 9-aminomethyl congeners [1]—makes it an essential tool for structure-permeability relationship (SPR) studies aimed at dissecting the contributions of amine substituent size, basicity, and lipophilicity to skin penetration. Researchers optimizing topical formulations for psoriasis or cutaneous T-cell lymphoma should include this compound alongside higher-flux derivatives to establish the full dynamic range of achievable delivery rates.

Mechanistic Studies of PNP-Dependent Immunosuppression: A Moderately Potent PNP Inhibitor for Partial Target Engagement Experiments

With a PNP Ki of approximately 290 µM—roughly 3-fold weaker than 6-MP [1]—this compound occupies a niche in the pharmacological toolkit for PNP inhibition studies where complete enzyme blockade is undesirable. It can serve as a tool compound for investigating the relationship between the degree of PNP inhibition and T-cell suppression, or as a starting scaffold for medicinal chemistry optimization aimed at restoring or enhancing PNP affinity through additional substituent modifications.

Differentiation Therapy Research: Validation of Monocytic Differentiation-Inducing Activity as a Non-Cytotoxic Anticancer Strategy

The qualitative report of pronounced differentiation-inducing activity—arresting proliferation of undifferentiated cells and promoting monocytic differentiation [1]—warrants systematic quantitative follow-up. If validated with dose-response data (e.g., EC₅₀ for differentiation induction vs. cytotoxicity IC₅₀), this compound could be prioritized for phenotypic screening campaigns targeting differentiation therapy in acute myeloid leukemia (AML) or for dermatological research in hyperproliferative skin disorders such as psoriasis. Procurement for these applications should be accompanied by plans for independent replication of the differentiation phenotype using quantitative flow cytometry (CD14, CD11b expression) or functional assays.

Comparative Pharmacokinetic Studies of 9-Substituted 6-Thiopurine Prodrugs: Assessing Substituent Effects on In Vivo Dealkylation and Systemic 6-MP Exposure

The class-level evidence that 9-alkyl substitution reduces systemic 6-MP exposure to 20–30% of that achieved with 6-MP [1] provides a compelling rationale for using the piperidinomethyl derivative in a systematic pharmacokinetic comparison alongside 6-MP, 9-ethyl-6-MP, and 9-(n-butyl)-6-MP. Such studies would quantify the dealkylation rate constant, oral bioavailability, and tissue distribution of this specific derivative, filling a critical data gap and enabling physiologically based pharmacokinetic (PBPK) modeling for this under-characterized compound.

Quote Request

Request a Quote for 9H-Purine-6(1H)-thione, 9-(piperidinomethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.